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molecular formula C16H17NO2 B8332518 4-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

4-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B8332518
M. Wt: 255.31 g/mol
InChI Key: ZVHIZQUXCNPSKO-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

The title compound was synthesized from methyl 4-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate and lithium hydroxide monohydrate (81 mg, 1.93 mmol) according to General Procedure 7. Silica gel was added, the solvent stripped off and the silica gel-imbedded material was purified by flash chromatography (0-80% EtOAc/Heptane) to give 4-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (18) as a light yellow solid (103.6 mg, 84%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 1.68-1.87 (m, 2H), 1.98-2.09 (m, 1H), 2.55-2.80 (m, 5H), 2.88-2.97 (m, 1H), 6.68 (s, 1H), 7.11-7.16 (m, 1H), 7.17-7.29 (m, 4H); LCMS-MS (ESI+) 256.0 (M+H); HPLC (UV=100%), (ELSD=100%).
Name
methyl 4-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
81 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:9]1[C:16]2[CH:15]=[C:14]([C:17]([O:19]C)=[O:18])[NH:13][C:12]=2[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.O.[OH-].[Li+]>>[CH2:1]([CH:9]1[C:16]2[CH:15]=[C:14]([C:17]([OH:19])=[O:18])[NH:13][C:12]=2[CH2:11][CH2:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
methyl 4-phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)C1CCC=2NC(=CC21)C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
81 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
the silica gel-imbedded material was purified by flash chromatography (0-80% EtOAc/Heptane)

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1CCC=2NC(=CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 103.6 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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